N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride
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Overview
Description
N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride is an organic compound known for its unique chemical structure and properties This compound is typically found as a white to pale yellow solid in its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride involves multiple steps, typically requiring advanced organic synthesis techniquesThe final step involves the methylation of the nitrogen atoms and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The final product is then purified and crystallized to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl[(1-methylazetidin-3-yl)methyl]amine: This compound shares a similar azetidine ring structure but differs in its substitution pattern.
MethylTetrazine-amine HCl salt: Another compound with a similar nitrogen-containing ring structure but with different functional groups.
Uniqueness
N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride stands out due to its unique combination of the azetidine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H22ClN3 |
---|---|
Molecular Weight |
219.75 g/mol |
IUPAC Name |
N-methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H21N3.ClH/c1-12-7-10(8-12)13(2)9-3-5-11-6-4-9;/h9-11H,3-8H2,1-2H3;1H |
InChI Key |
XZRUDVFYXGSELQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)N(C)C2CCNCC2.Cl |
Origin of Product |
United States |
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